molecular formula C11H13NO3 B1393505 2-(Cyclobutylmethoxy)isonicotinic acid CAS No. 1235440-03-5

2-(Cyclobutylmethoxy)isonicotinic acid

Cat. No.: B1393505
CAS No.: 1235440-03-5
M. Wt: 207.23 g/mol
InChI Key: PNRNHXQTVFHWTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)isonicotinic acid typically involves the reaction of isonicotinic acid with cyclobutylmethanol under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like dichloromethane. The reaction mixture is stirred at a controlled temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethoxy)isonicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines . Substitution reactions can result in various substituted derivatives of the original compound .

Comparison with Similar Compounds

2-(Cyclobutylmethoxy)isonicotinic acid can be compared with other similar compounds, such as isonicotinic acid and its derivatives . These compounds share a common structural framework but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its cyclobutylmethoxy group, which imparts distinct chemical and physical properties .

List of Similar Compounds

Biological Activity

Overview

2-(Cyclobutylmethoxy)isonicotinic acid is an organic compound with a molecular formula of C11_{11}H13_{13}NO3_3 and a molecular weight of approximately 207.23 g/mol. It belongs to the class of isonicotinic acid derivatives, which are recognized for their diverse biological activities, particularly in medicinal chemistry. This compound features a cyclobutylmethoxy substituent at the 2-position of the isonicotinic acid backbone, which significantly influences its chemical properties and biological interactions.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • IUPAC Name : 2-(cyclobutylmethoxy)pyridine-4-carboxylic acid
  • Canonical SMILES : C1CC(C1)COC2=NC=CC(=C2)C(=O)O
  • InChI Key : PNRNHXQTVFHWTC-UHFFFAOYSA-N

Antibacterial Properties

Preliminary studies indicate that this compound exhibits significant antibacterial activity. Its structural similarity to known antimicrobial agents suggests efficacy against various bacterial strains, including those resistant to conventional antibiotics. The proposed mechanism of action involves the inhibition of specific metabolic pathways in bacteria, akin to other isonicotinic derivatives.

Enzyme Modulation

This compound has shown potential in modulating enzyme activities related to drug metabolism, particularly influencing cytochrome P450 enzymes such as CYP1A2. This interaction can alter the pharmacokinetics of co-administered drugs, presenting opportunities for research in drug interaction studies and therapeutic applications .

Research Findings and Case Studies

Research on this compound has focused on its synthesis, biological activity, and potential therapeutic applications:

  • Synthesis Methods : The synthesis typically involves the reaction of isonicotinic acid with cyclobutylmethanol under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
  • Case Study Example : In a study evaluating its antibacterial properties, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds. The following table summarizes some related compounds along with their chemical formulas and similarity indices:

Compound NameChemical FormulaSimilarity Index
2-(Piperidin-4-ylmethoxy)isonicotinic acidC12_{12}H16_{16}N2_{2}O3_30.76
2-Isopropoxyisonicotinic acidC12_{12}H15_{15}NO3_30.78
2-Hydroxyquinoline-4-carboxylic acidC9_{9}H7_{7}NO3_30.92
Ethyl 4-ethoxyquinoline-7-carboxylateC12_{12}H15_{15}NO3_30.76
Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylateC13_{13}H15_{15}NO4_40.77

These compounds vary in their substituents and functional groups, influencing their biological activities and pharmacological profiles.

Properties

IUPAC Name

2-(cyclobutylmethoxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(14)9-4-5-12-10(6-9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRNHXQTVFHWTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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